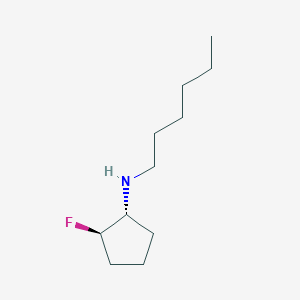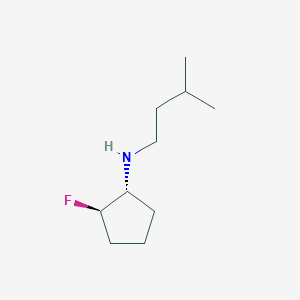
5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine
Overview
Description
The compound “5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution or coupling reactions. For instance, Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds . The exact synthesis route would depend on the starting materials and the specific conditions in the laboratory.Molecular Structure Analysis
The compound contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a bromine atom at the 5th position, a tert-butyl group at the 4th position, and a chlorine atom at the 6th position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in various chemical reactions. For example, the bromine and chlorine atoms might be replaced by nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of electronegative atoms like bromine and chlorine might make the compound relatively polar. The exact properties like melting point, boiling point, solubility, etc., can only be determined experimentally .Scientific Research Applications
Chemical Synthesis and Reaction Studies
- The amination of halogenated pyrimidines, including 5-Bromo-4-(tert-butyl)-6-chloropyrimidin-2-amine, has been investigated, showing that the choice of halogen and the accessibility of the pyrimidine nucleus significantly influence the mechanism of amination. This study provides insights into synthetic routes for producing amino-substituted pyrimidines, which are valuable intermediates in pharmaceutical synthesis (Rasmussen & Plas, 2010).
Development of Novel Compounds
- Research into the synthesis of heterocyclic compounds has utilized this compound as a precursor. For instance, novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine have been synthesized from brominated pyrimidines, demonstrating the compound's role in creating new materials with potential applications in dyes and electronic devices (Nikpour, Zarinabadi, & Saberi, 2012).
Bioactive Compound Synthesis
- The compound has also been used in the synthesis of bioactive compounds, such as derivatives showing antimicrobial activity. This underscores its importance in the development of new antibacterial and antifungal agents (Ranganatha et al., 2018).
Investigation into Regioselectivity
- Studies on the regioselective displacement reaction of ammonia with this compound have been conducted to understand the preferential formation of specific products, highlighting the compound's utility in exploring chemical selectivity and synthesis pathways (Doulah et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-4-tert-butyl-6-chloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrClN3/c1-8(2,3)5-4(9)6(10)13-7(11)12-5/h1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCUZOCFCCKBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)
![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)

![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)
![Phenyl[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]methanone](/img/structure/B1531861.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)

![[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1531864.png)
![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)




